Isoleucine
Overview
Description
Isoleucine is an α-amino acid used in the biosynthesis of proteins . It contains an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain with a branch . It is classified as a non-polar, uncharged (at physiological pH), branched-chain, aliphatic amino acid . It is essential in humans, meaning the body cannot synthesize it . It is also known to help speed healing of injured muscle and support muscle development and lean body mass .
Synthesis Analysis
In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate . This pathway is not present in humans . Enzymes involved in this biosynthesis include Acetolactate synthase (also known as acetohydroxy acid synthase), Acetohydroxy acid isomeroreductase, Dihydroxyacid dehydratase, and Valine aminotransferase .Molecular Structure Analysis
Isoleucine is an α-amino acid with the chemical formula HO2CCH(NH2)CH(CH3)CH2CH3 . Its structure is categorized as aliphatic, making it one of the hydrophobic amino acids, usually found in the interior of proteins and enzymes .Chemical Reactions Analysis
Isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .Physical And Chemical Properties Analysis
Isoleucine has a molar mass of 131.175 g·mol−1 . It is classified as a non-polar, uncharged (at physiological pH), branched-chain, aliphatic amino acid . It is less soluble in water compared to other amino acids due to its branched structure .Scientific Research Applications
Real-Time Monitoring in Living Cells : A genetically-encoded nanosensor, GEII, was developed for real-time optical detection of isoleucine in living cells. It's particularly useful in understanding isoleucine's role in metabolic regulation and can be applied in metabolic engineering for enhanced isoleucine production in the animal feed industry (Singh et al., 2019).
Role in Plant Development : Isoleucine plays a crucial role in plant development. Research on an Arabidopsis mutant with partial deficiency of isoleucine revealed its importance in root development and suggested that it might impact the transcription of genes involved in branched-chain amino acid and glucosinolate metabolism (Yu et al., 2012).
Aging Indicator in Marine Sediments : Isoleucine's racemization in marine sediments has been studied, showing its potential as an age indicator for sediment samples up to 400,000 years old (Wehmiller & Hare, 1971).
Effect on Glucose Metabolism : Isoleucine has a significant hypoglycemic effect, involving increased muscle glucose uptake, whole body glucose oxidation, and decreased hepatic gluconeogenesis. This suggests its potential application in managing glucose levels (Doi et al., 2007).
Neuroprotection after Cerebral Ischemia : Isoleucine plays a role in neuroprotection following cerebral ischemia-reperfusion injury. Its regulation through tDCS (transcranial direct current stimulation) has been linked to neuroprotective effects in rat models (Yao et al., 2021).
Biosynthetic Pathway Analysis : Studies on Corynebacterium glutamicum have focused on improving L-isoleucine production efficiency, providing insights into its biosynthesis, secretion, and regulation. This is important for its industrial production for use in food, medicine, and feed industries (Wang, 2019).
Safety And Hazards
Isoleucine should not be used in the setting of maple syrup urine disease (MSUD), a condition in which the body cannot process certain amino acids . Caution should be taken in people with kidney disease, insulin resistance, type 2 diabetes, obesity, heart disease, and in children . Overdose of isoleucine or imbalance of BCAAs can lead to potential negative effects, such as impaired mood or motor coordination .
Future Directions
Recent studies have shown that reducing the amino acid isoleucine in diets can significantly improve health outcomes in mice . The study reveals that a low-isoleucine diet led to longer lifespans, leaner bodies, and reduced cancer and prostate problems in mice, despite higher calorie consumption . This research could pave the way for new dietary recommendations and treatments aimed at improving human health .
properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34464-35-2 | |
Record name | L-Isoleucine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2046882, DTXSID1047441 | |
Record name | DL-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |
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Record name | L-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |
Record name | Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Sublimes at 168-170 °C | |
Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |
Record name | Isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00167 | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14979 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |
Record name | Isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00167 | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
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Product Name |
l-Isoleucine | |
Color/Form |
Waxy, shiny, rhombic leaflets from alcohol, Crystals | |
CAS RN |
443-79-8, 73-32-5 | |
Record name | DL-Isoleucine | |
Source | CAS Common Chemistry | |
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Record name | L-Isoleucine | |
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Record name | Isoleucine [USAN:USP:INN:BAN] | |
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Record name | DL-Isoleucine | |
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Record name | Isoleucine | |
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Record name | Isoleucine | |
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Record name | L-Isoleucine | |
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Record name | DL-Isoleucine | |
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Record name | L-Isoleucine | |
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Record name | L-isoleucine | |
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Record name | ISOLEUCINE, DL- | |
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Record name | L-Isoleucine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
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Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
284 °C (decomposes), 285.5 °C | |
Record name | Isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00167 | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.